
1-(4-Ethoxyphenyl)propan-1-ol
Overview
Description
1-(4-Ethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 . It is also known by its CAS number 1031927-88-4 .
Molecular Structure Analysis
The molecular structure of 1-(4-Ethoxyphenyl)propan-1-ol consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 180.115029749 .Physical And Chemical Properties Analysis
1-(4-Ethoxyphenyl)propan-1-ol has a predicted boiling point of 287.3±23.0 °C and a predicted density of 1.015±0.06 g/cm3 . The compound’s pKa is predicted to be 14.61±0.20 .Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
1-(4-Ethoxyphenyl)propan-1-ol has been studied in the context of cardioselectivity in beta-adrenoceptor blocking agents. Research has shown that certain compounds, including variations of 1-(4-Ethoxyphenyl)propan-1-ol, display significant cardioselectivity. These findings suggest potential applications in cardiovascular therapies (Rzeszotarski et al., 1983).
Antimicrobial and Antiradical Activity
Studies have explored the antimicrobial and antiradical activities of compounds related to 1-(4-Ethoxyphenyl)propan-1-ol. These compounds have shown potential in combating human pathogens like Staphylococcus aureus and Escherichia coli. This research opens avenues for developing new antimicrobial agents (Čižmáriková et al., 2020).
Synthesis and Characterization in Organic Chemistry
The compound has been a subject of interest in the synthesis and characterization within organic chemistry. Studies have focused on its crystal structure, molecular interactions, and other chemical properties, contributing to a deeper understanding of its chemical behavior (Kumara et al., 2017).
Potential in Cancer Therapy
One significant area of research has been the potential use of 1-(4-Ethoxyphenyl)propan-1-ol derivatives in cancer therapy. Certain analogues have been synthesized and shown to induce cell death in various human cancer cell lines, suggesting its potential as an anticancer drug (Nishizaki et al., 2014).
Pharmacokinetics and Drug Development
Research has also been conducted on the pharmacokinetics of aminopropan-2-ol derivatives, including those related to 1-(4-Ethoxyphenyl)propan-1-ol, for their potential in drug development. This involves studying their absorption, distribution, metabolism, and excretion in biological systems (Walczak, 2014).
Safety and Hazards
properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTFSJALTYYMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626105 | |
| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031927-88-4 | |
| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





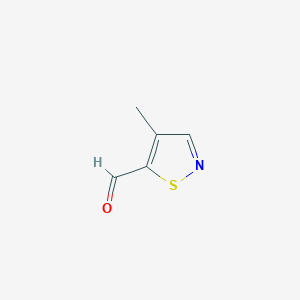
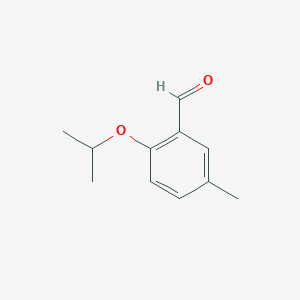
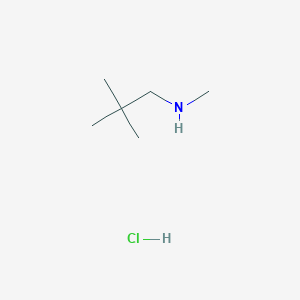

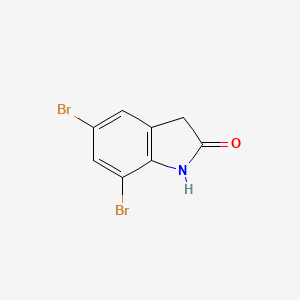

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)
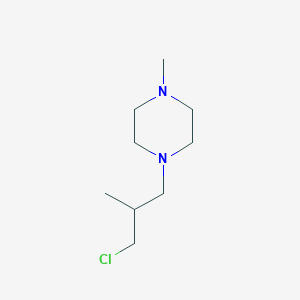
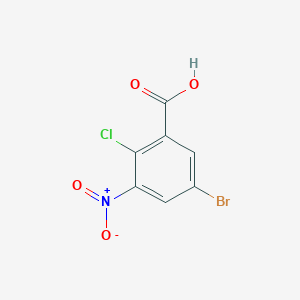

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
